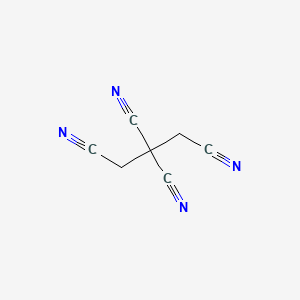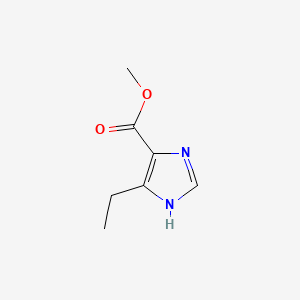
1,2,2,3-Propanetetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,3-Propanetetracarbonitrile is a chemical compound with the molecular formula C7H4N4 . It has an average mass of 144.133 Da and a monoisotopic mass of 144.043594 Da .
Molecular Structure Analysis
The molecular structure of 1,2,2,3-Propanetetracarbonitrile consists of 7 carbon atoms, 4 nitrogen atoms, and 4 hydrogen atoms .Applications De Recherche Scientifique
It’s worth noting that compounds similar to 1,2,2,3-Propanetetracarbonitrile, such as 1,1,3,3-Propanetetracarbonitrile, have been used to form stable complexes with transition metals. These complexes find use in various areas of research, including catalysis, materials science, and coordination chemistry.
It’s worth noting that compounds similar to 1,2,2,3-Propanetetracarbonitrile, such as 1,1,3,3-Propanetetracarbonitrile, have been used in the preparation of highly reactive vinylidene cyanide monomer (VCN), via pyrolysis at 180-250°C . These complexes find use in various areas of research, including catalysis, materials science, and coordination chemistry .
It’s worth noting that compounds similar to 1,2,2,3-Propanetetracarbonitrile, such as 1,1,3,3-Propanetetracarbonitrile, have been used in the preparation of highly reactive vinylidene cyanide monomer (VCN), via pyrolysis at 180-250°C . These complexes find use in various areas of research, including catalysis, materials science, and coordination chemistry .
Safety And Hazards
1,2,2,3-Propanetetracarbonitrile is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety measures include avoiding inhalation of dust, vapor, mist, or spray, not eating or smoking while handling the product, using the product only in well-ventilated areas, washing hands and skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place and keeping the container tightly closed .
Propriétés
IUPAC Name |
propane-1,2,2,3-tetracarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-1-7(5-10,6-11)2-4-9/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFBXJGDOLMWDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CC#N)(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659789 |
Source


|
| Record name | Propane-1,2,2,3-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,3-Propanetetracarbonitrile | |
CAS RN |
1274904-48-1 |
Source


|
| Record name | Propane-1,2,2,3-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2,3-Propanetetracarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B597249.png)









![1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol](/img/structure/B597267.png)

